

how to reduce background fluorescence with SYBR Green II

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Compound of Interest

Compound Name: Green 2

Cat. No.: B1171643

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Technical Support Center: SYBR Green II Staining

Welcome to the technical support center for SYBR Green II. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize background fluorescence and achieve optimal results in your experiments.

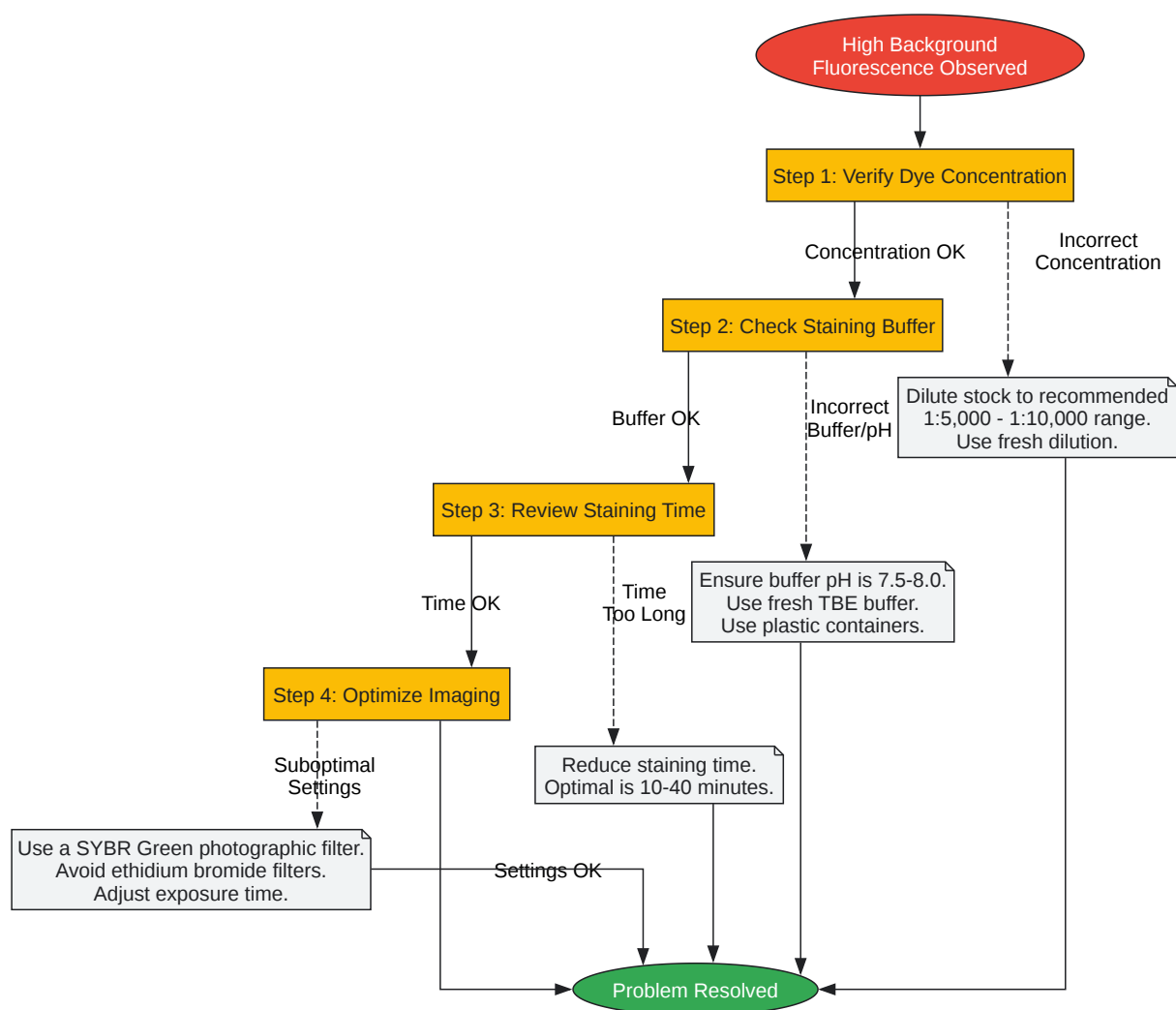
Troubleshooting Guide

This section addresses common issues encountered during the use of SYBR Green II for nucleic acid staining.

Q: Why is the background fluorescence on my gel so high?

High background fluorescence can obscure your bands of interest and complicate analysis. Several factors can contribute to this issue. The most common causes are an excess of SYBR Green II dye, improper buffer conditions, or issues with the imaging process. In qPCR applications, a high background level can also be due to an excess of template DNA in the reaction^[1].

A systematic approach to troubleshooting this issue is outlined in the workflow diagram below.



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References

- 1. pcrbio.com [pcrbio.com]
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